molecular formula C13H10FNO2 B6019034 3-fluoro-N-(2-hydroxyphenyl)benzamide

3-fluoro-N-(2-hydroxyphenyl)benzamide

Cat. No. B6019034
M. Wt: 231.22 g/mol
InChI Key: HPFPLLAXJLZQSV-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-hydroxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FNB and is a derivative of benzamide. It has a molecular formula of C13H10FNO2 and a molecular weight of 233.22 g/mol.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-hydroxyphenyl)benzamide is not well understood. However, studies have shown that it acts by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of cytokines and other inflammatory mediators. It also induces apoptosis in cancer cells by activating certain signaling pathways. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-fluoro-N-(2-hydroxyphenyl)benzamide in lab experiments is its high potency and selectivity. It has been found to be effective in low concentrations, which makes it a cost-effective option for research. However, one of the limitations is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 3-fluoro-N-(2-hydroxyphenyl)benzamide. One area of interest is its potential use in the treatment of bacterial infections. Another area of research is its use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Finally, there is interest in studying its potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 3-fluoro-N-(2-hydroxyphenyl)benzamide is a two-step process that involves the reaction of 3-fluorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminophenol. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3-fluoro-N-(2-hydroxyphenyl)benzamide has shown significant potential in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been found to be effective in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

3-fluoro-N-(2-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-5-3-4-9(8-10)13(17)15-11-6-1-2-7-12(11)16/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFPLLAXJLZQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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